BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Pharmacokinetic and
Pharmacodynamic Profile of INJ-28583867

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JNJ-28583867

Cat. No.: B10849625

This technical guide provides an in-depth overview of the preclinical pharmacokinetic and
pharmacodynamic properties of INJ-28583867, a potent and selective histamine H3 (H3)
receptor antagonist and serotonin reuptake inhibitor (SERT). The data presented is primarily
derived from preclinical studies in rodent models.

Core Pharmacokinetic Parameters

The oral bioavailability and half-life of INJ-28583867 have been characterized in rats. This
data is crucial for understanding the compound's potential for oral administration and its
duration of action.

Parameter Species Dose (Oral) Value Citation
Oral

) o Rat 10 mg/kg 32% [1][2]
Bioavailability
Half-life (t%2) Rat 10 mg/kg 6.9 hours [1][2]
Maximum
Concentration Rat 10 mg/kg 260 ng/ml [1][2]
(Cmax)

Mechanism of Action and In Vitro Potency
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JNJ-28583867 functions as a dual-action compound, targeting both the histamine H3 receptor
and the serotonin transporter. Its high affinity for these targets underscores its potential
therapeutic efficacy.

Target Parameter Value (nM) Citation

Histamine H3
Ki 10.6 [11[2113]14]
Receptor

Serotonin Transporter

(SERT) Ki 3.7 [11[2][31[4]

The compound exhibits over 30-fold selectivity for SERT compared to dopamine and
norepinephrine transporters, indicating a targeted mechanism of action.[1][2]

Signaling Pathway and Physiological Effects

JNJ-28583867's dual antagonism of the H3 receptor and inhibition of SERT leads to a cascade
of neurochemical changes. As an H3 receptor antagonist, it blocks the autoreceptor function,
which normally inhibits histamine release. This leads to increased histaminergic
neurotransmission, promoting wakefulness. Simultaneously, as a SERT inhibitor, it increases
the synaptic concentration of serotonin, a key mechanism for antidepressant action.
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Dual mechanism of action for JNJ-28583867.

Experimental Protocols

The following sections summarize the methodologies used in the preclinical evaluation of INJ-

28583867.

The pharmacokinetic profile of INJ-28583867 was assessed following both oral (p.o.) and
intravenous (i.v.) administration to determine its bioavailability and half-life.
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Workflow for pharmacokinetic assessment.

o Subjects: Male Sprague Dawley Rats (approximately 300g body weight) were used, with
three animals per administration route.[5]

e Formulation and Dosing:

o For oral administration, JNJ-28583867 was formulated at 1 mg/ml in 0.5% hydroxypropyl
methyl cellulose and delivered at a volume of 10 ml/kg.[5]

o For intravenous dosing, the compound was formulated at 1 mg/ml in 5% dextrose in water
and administered at a volume of 1 ml/kg.[5]

» Data Analysis: Plasma concentrations of JNJ-28583867 were measured over time to
calculate key pharmacokinetic parameters. The specific bioanalytical method for plasma
concentration determination was not detailed in the publication.

Ex vivo autoradiography was employed to determine the dose-dependent occupancy of H3
receptors and serotonin transporters in the rat brain following subcutaneous administration.

o Methodology: After subcutaneous administration of INJ-28583867, the compound was found
to occupy both the histamine H3 receptor and the SERT in the rat brain at low doses (<1

mg/kg).[1][2]
e Results:

o A maximal ex vivo occupancy of the H3 receptor was observed with an ED50 of less than
0.3 mg/kg s.c.[5]
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o Maximal ex vivo occupancy of SERT was seen at 3 mg/kg s.c., with an ED50 also below
0.3 mg/kg s.c.[5]

Antidepressant-like Activity: The mouse tail suspension test was used to evaluate the
antidepressant effects of INJ-28583867. Oral administration of 3-30 mg/kg demonstrated
antidepressant-like activity.[1][2]

Wakefulness Promotion: Electroencephalography (EEG) and electromyography (EMG) were
used to monitor sleep-wake cycles in rats. Subcutaneous administration of INJ-28583867
(1-3 mg/kg) resulted in a dose-dependent increase in time spent awake and a decrease in
NREM sleep.[1][2]

Neurochemical Analysis: In vivo microdialysis in rats was used to measure extracellular
levels of neurotransmitters in the brain. INJ-28583867 significantly increased cortical
extracellular levels of serotonin at doses of 0.3 mg/kg (s.c.) and higher.[1][2] Smaller
increases in norepinephrine and dopamine were also noted.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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